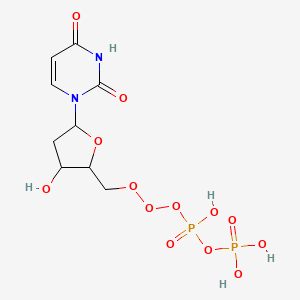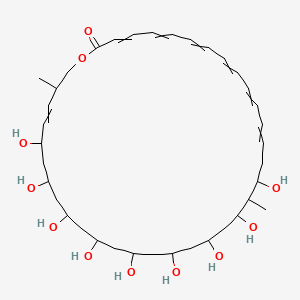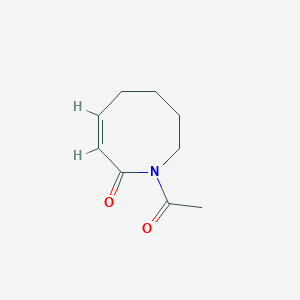
(6Z)-1-acetyl-2,3,4,5-tetrahydroazocin-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6Z)-1-acetyl-2,3,4,5-tetrahydroazocin-8-one is a chemical compound that belongs to the class of azocines, which are eight-membered nitrogen-containing heterocycles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-1-acetyl-2,3,4,5-tetrahydroazocin-8-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a starting material such as a substituted cyclohexanone, which undergoes a series of reactions including acetylation and cyclization to form the azocine ring. The reaction conditions often involve the use of strong acids or bases as catalysts, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes.
Análisis De Reacciones Químicas
Types of Reactions
(6Z)-1-acetyl-2,3,4,5-tetrahydroazocin-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(6Z)-1-acetyl-2,3,4,5-tetrahydroazocin-8-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which (6Z)-1-acetyl-2,3,4,5-tetrahydroazocin-8-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
1-acetyl-2,3,4,5-tetrahydroazocin-8-one: Similar in structure but lacks the (6Z) configuration.
1-acetyl-2,3,4,5-tetrahydroazocin-7-one: Differing in the position of the acetyl group.
1-acetyl-2,3,4,5-tetrahydroazocin-6-one: Another positional isomer.
Uniqueness
(6Z)-1-acetyl-2,3,4,5-tetrahydroazocin-8-one is unique due to its specific (6Z) configuration, which can influence its reactivity and interaction with molecular targets. This configuration may confer distinct properties that are not observed in its isomers, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C9H13NO2 |
|---|---|
Peso molecular |
167.20 g/mol |
Nombre IUPAC |
(6Z)-1-acetyl-2,3,4,5-tetrahydroazocin-8-one |
InChI |
InChI=1S/C9H13NO2/c1-8(11)10-7-5-3-2-4-6-9(10)12/h4,6H,2-3,5,7H2,1H3/b6-4- |
Clave InChI |
BWFROIJTDGGSDK-XQRVVYSFSA-N |
SMILES isomérico |
CC(=O)N1CCCC/C=C\C1=O |
SMILES canónico |
CC(=O)N1CCCCC=CC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2-Dihydro-1,10-dimethylanthra[2,1-b]furan-4,5-dione](/img/structure/B13815927.png)

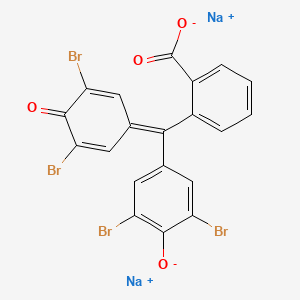
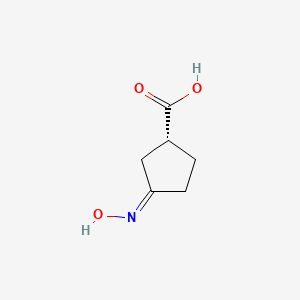
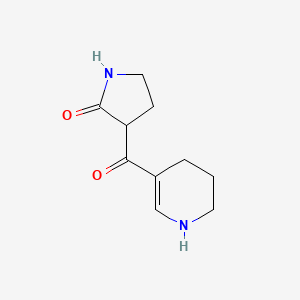

![4-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]butanoic acid](/img/structure/B13815978.png)
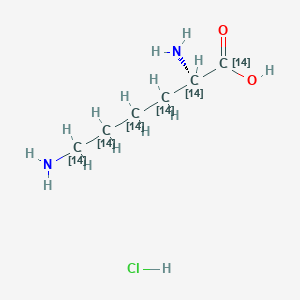
![2-Propenal, 3-[[2-(3,4-dihydroxyphenyl)ethyl]amino]-, (Z)-(9CI)](/img/structure/B13815988.png)

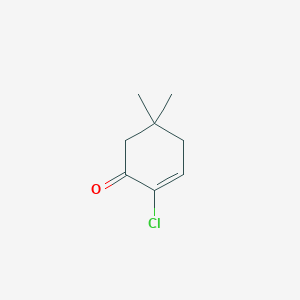
![(2E)-[(2-Oxo-4-morpholinyl)imino]acetonitrile](/img/structure/B13815999.png)
